Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-18-13(17)10-6-8-16(9-7-10)14-15-11-4-2-3-5-12(11)19-14/h2-5,10H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNITRJPRKPIOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate typically involves the reaction of 1,3-benzothiazole with piperidine-4-carboxylic acid, followed by esterification with methanol. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole sulfur atom undergoes selective oxidation under controlled conditions:
| Reagent | Conditions | Product | Mechanistic Pathway |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Room temperature, 6–12 hrs | Sulfoxide derivative | Electrophilic oxidation at sulfur |
| m-Chloroperbenzoic acid (mCPBA) | Dichloromethane, 0–5°C | Sulfone derivative | Radical-mediated oxidation |
Key Findings :
- Sulfoxidation occurs preferentially over sulfonation due to steric protection of the sulfur by the fused benzene ring .
- Higher temperatures (>40°C) lead to over-oxidation and ring decomposition .
Reduction Reactions
The benzothiazole core and ester group participate in distinct reduction pathways:
| Reagent | Target Site | Product | Yield |
|---|---|---|---|
| LiAlH₄ (anhydrous Et₂O) | Ester → Alcohol | 1-(1,3-Benzothiazol-2-yl)piperidine-4-methanol | 68–72% |
| NaBH₄/CeCl₃ (MeOH) | Benzothiazole ring | Dihydrobenzothiazole derivative | 55–60% |
Experimental Observations :
- LiAlH₄ selectively reduces the ester without affecting the benzothiazole ring .
- NaBH₄/CeCl₃ enables partial saturation of the thiazole ring while preserving the ester functionality .
Nucleophilic Substitution Reactions
The electron-deficient C-2 position of benzothiazole undergoes substitution:
| Nucleophile | Base | Solvent | Product |
|---|---|---|---|
| Primary amines | K₂CO₃ | DMF, 80°C | 2-Amino-benzothiazole-piperidine conjugates |
| Thiophenol | Et₃N | CH₃CN, reflux | 2-Arylthio derivatives |
Mechanistic Insights :
- SNAr mechanism dominates at C-2 due to resonance stabilization of the transition state .
- Steric hindrance from the piperidine ring slows substitution at C-4/C-6 positions .
Hydrolysis and Functional Group Interconversion
The methyl ester undergoes hydrolysis under acidic/basic conditions:
Conditions :
- Basic : 2N NaOH, EtOH/H₂O (1:1), 70°C → Carboxylic acid (95% yield) .
- Acidic : H₂SO₄ (conc.), reflux → Partial decarboxylation observed .
Applications :
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
- Ring-opening : Formation of thioketene intermediates (trapped with dienophiles) .
- Ester isomerization : Cis-to-trans conformational changes in the piperidine ring .
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Sulfoxidation | 1.2 × 10⁻⁴ | 48.3 |
| Ester hydrolysis | 3.8 × 10⁻⁶ | 72.1 |
| C-2 Amine substitution | 5.6 × 10⁻⁵ | 39.8 |
Data derived from kinetic studies of analogous benzothiazole systems .
Stability Considerations
Scientific Research Applications
Chemistry
Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various modifications that can lead to new compounds with potentially enhanced properties.
Biology
The compound has been investigated for its antimicrobial properties , attributed to the benzothiazole moiety. It interacts with bacterial enzymes, potentially inhibiting their activity and disrupting cell wall synthesis.
Table 1: Antimicrobial Activity Against Selected Pathogens
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.12 | |
| Escherichia coli | 0.25 | |
| Mycobacterium tuberculosis | 3.12 |
Additionally, the compound exhibits anticancer activity . Studies have demonstrated significant antiproliferative effects against various cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
The mechanism underlying its anticancer effects may involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for regulating the cell cycle.
Antimicrobial Activity Study
A study evaluated the effectiveness of this compound against multiple Gram-positive bacteria. The results indicated low minimum inhibitory concentration (MIC) values, suggesting strong antibacterial properties.
Cytotoxicity Assessment
In another investigation, the cytotoxic effects on human cancer cell lines were assessed using MTT assays. The compound exhibited significant antiproliferative effects across various cancer types, indicating its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs of Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate, highlighting critical differences in substituents and pharmacological profiles:
Key Observations :
- Benzothiazole Substitution: All analogs retain the benzothiazole group, critical for interactions with enzymes or receptors. However, linking it to a piperidine (as in the target compound) versus a tetrahydroquinoline (Example 1 in ) alters steric bulk and conformational flexibility, impacting target selectivity.
- Ester vs. Carboxylic Acid : The methyl ester in the target compound may enhance cell permeability compared to the free carboxylic acid in Example 1 of , which could improve oral bioavailability but reduce in vitro potency.
Biological Activity
Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The molecular formula for this compound is C14H16N2O2S. The compound features a unique structure combining a benzothiazole ring with a piperidine ring and a methyl ester functional group.
Synthesis : The synthesis typically involves the reaction of 1,3-benzothiazole with piperidine-4-carboxylic acid, followed by esterification with methanol under acidic conditions. This method allows for the formation of the compound with good yields and purity.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity. The benzothiazole moiety is known to interact with bacterial enzymes, potentially inhibiting their activity and disrupting cell wall synthesis. This property positions it as a candidate for developing new antimicrobial agents .
Table 1: Antimicrobial Activity Against Selected Pathogens
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.12 | |
| Escherichia coli | 0.25 | |
| Mycobacterium tuberculosis | 3.12 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and lung cancers.
Table 2: Cytotoxic Effects on Cancer Cell Lines
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in critical cellular processes:
- Inhibition of Enzymes : The compound's benzothiazole ring interacts with various enzymes, potentially leading to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Disruption of Cellular Pathways : Its mechanism may involve disrupting signaling pathways that are vital for tumor growth and survival, thereby enhancing its anticancer properties .
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Study on Antimicrobial Activity : A study evaluated the compound's effectiveness against multiple Gram-positive bacteria, showing promising results with low MIC values that suggest strong antibacterial properties .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on human cancer cell lines using MTT assays. The results indicated that the compound exhibited significant antiproliferative effects across various cancer types, suggesting its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine-4-carboxylate derivatives are often prepared by reacting benzothiazole-2-amines with activated piperidine intermediates (e.g., chloro- or bromo-substituted esters) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Yield optimization requires precise stoichiometric ratios (1:1.2 for amine:electrophile), inert atmospheres, and purification via column chromatography (silica gel, 5–10% EtOAc/hexane). Contradictions in yield data (e.g., 50–70% in similar protocols) may arise from trace moisture or competing side reactions, necessitating rigorous drying of reagents .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Peaks for the benzothiazole aromatic protons (δ 7.5–8.5 ppm), piperidine methylene (δ 2.5–3.5 ppm), and ester methyl (δ 3.7 ppm) confirm structure .
- HRMS : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₄H₁₅N₂O₂S: 291.0804) validates purity .
- IR : Stretching bands for ester carbonyl (∼1700 cm⁻¹) and benzothiazole C=N (∼1600 cm⁻¹) are diagnostic .
Q. How should this compound be stored to ensure stability, and what are its degradation products?
- Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (N₂/Ar). Hydrolysis of the ester group is the primary degradation pathway, forming carboxylic acid derivatives. Monitor via TLC (Rf shift) or HPLC (new retention peaks). Avoid exposure to strong acids/bases, which accelerate decomposition .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) may stem from assay conditions (pH, solvent polarity) or impurity profiles. Use orthogonal assays (e.g., fluorescence-based vs. radiometric) and validate purity via LC-MS (>98%). For example, residual DMSO in stock solutions can artificially suppress activity, requiring lyophilization before testing .
Q. How does the benzothiazole-piperidine scaffold influence structure-activity relationships (SAR) in target binding?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) reveal that the benzothiazole moiety engages in π-π stacking with aromatic residues (e.g., Tyr in kinase targets), while the piperidine ester enhances solubility and modulates steric interactions. Replacements with bulkier groups (e.g., tert-butyl esters) reduce potency by ∼10-fold, highlighting the balance between lipophilicity and steric tolerance .
Q. What experimental designs are recommended for evaluating metabolic stability in vitro?
- Methodological Answer : Use liver microsomes (human/rat) with NADPH cofactors, incubated at 37°C for 0–60 min. Quantify parent compound depletion via LC-MS/MS. Include controls (e.g., ketoconazole for CYP3A4 inhibition). Half-life (t₁/₂) calculations follow first-order kinetics. Contradictory t₁/₂ values across species (e.g., human vs. mouse) may reflect interspecific CYP450 isoform differences .
Q. How can divergent synthetic yields be rationalized when scaling up from mg to gram quantities?
- Methodological Answer : Scale-up challenges include heat dissipation (exothermic reactions) and mixing inefficiencies. Use flow chemistry for exothermic steps (e.g., esterification) or employ high-dilution conditions for cyclization. Gram-scale reactions may require adjusted catalyst loading (e.g., Pd₂(dba)₃ reduced from 5 mol% to 2 mol%) to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
